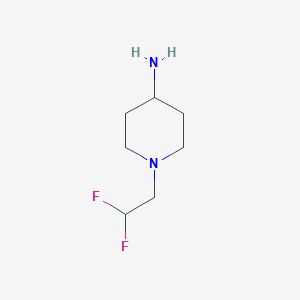

1-(2,2-Difluoroethyl)piperidin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-difluoroethyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F2N2/c8-7(9)5-11-3-1-6(10)2-4-11/h6-7H,1-5,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQSOMJHGLZMJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601296636 | |

| Record name | 1-(2,2-Difluoroethyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601296636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119499-74-9 | |

| Record name | 1-(2,2-Difluoroethyl)-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119499-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,2-Difluoroethyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601296636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,2-difluoroethyl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,2-Difluoroethyl)piperidin-4-amine: Synthesis, Properties, and Applications in Medicinal Chemistry

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for targeting a multitude of biological receptors. The strategic introduction of fluorine atoms into drug candidates has become a powerful tool to modulate key physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity.[2][3] This guide provides a comprehensive technical overview of 1-(2,2-difluoroethyl)piperidin-4-amine, a valuable building block that combines the piperidine core with a difluoroethyl moiety, making it of significant interest to researchers and scientists in drug development.

Chemical Structure and Physicochemical Properties

This compound possesses a piperidine ring N-substituted with a 2,2-difluoroethyl group, and a primary amine at the 4-position. This unique combination of functional groups offers multiple avenues for further chemical modification.

Structure:

-

Molecular Formula: C₇H₁₄F₂N₂

-

IUPAC Name: this compound

-

CAS Number: 1119499-74-9[4]

-

Molecular Weight: 164.20 g/mol [4]

The presence of the geminal difluoro group on the ethyl substituent significantly influences the electronic properties of the molecule. The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen, making it less basic compared to its non-fluorinated analog. This modulation of basicity can be critical for optimizing drug-receptor interactions and improving pharmacokinetic profiles.[2]

Table 1: Physicochemical Properties of this compound and its Dihydrochloride Salt

| Property | This compound | This compound Dihydrochloride | Reference(s) |

| CAS Number | 1119499-74-9 | 1201694-08-7 | [4],[5] |

| Molecular Formula | C₇H₁₄F₂N₂ | C₇H₁₆Cl₂F₂N₂ | [4],[5] |

| Molecular Weight | 164.20 g/mol | 237.12 g/mol | [4] |

| Appearance | Predicted: Liquid or low-melting solid | Predicted: Crystalline solid | General Knowledge |

| Solubility | Soluble in organic solvents (e.g., DCM, MeOH) | Soluble in water and polar protic solvents | General Knowledge |

| pKa (Piperidine N) | Predicted: Lower than typical piperidines (~11) | - | [2] |

Synthesis and Mechanistic Insights

A robust and versatile synthesis of this compound can be achieved through a three-step sequence starting from commercially available tert-butyl piperidin-4-ylcarbamate. This strategy involves the protection of the primary amine, N-alkylation of the piperidine nitrogen, and subsequent deprotection.

Experimental Protocol

Step 1: Protection of the Primary Amine

The initial step involves the protection of the exocyclic primary amine of piperidin-4-amine to prevent its reaction in the subsequent N-alkylation step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the alkylation and its facile removal under acidic conditions.[6][7]

-

Reaction: Piperidin-4-amine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine or sodium bicarbonate, in a suitable solvent like dichloromethane (DCM) or a biphasic system of dioxane and water.[8]

-

Rationale: The base neutralizes the carbonic acid byproduct, driving the reaction to completion. The Boc group selectively protects the more nucleophilic primary amine.

Step 2: N-Alkylation of the Piperidine Nitrogen

The N-alkylation of the Boc-protected intermediate is the key step for introducing the 2,2-difluoroethyl moiety. This is typically achieved via a nucleophilic substitution reaction using a suitable 2,2-difluoroethylating agent.[9][10]

-

Reaction: The Boc-protected piperidin-4-amine is reacted with a 2,2-difluoroethyl electrophile, such as 2,2-difluoroethyl triflate or 2,2-difluoroethyl tosylate, in an aprotic polar solvent like acetonitrile or DMF. A non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), is used to scavenge the acid generated.[3][11]

-

Causality: 2,2-Difluoroethyl triflate is a highly effective alkylating agent due to the excellent leaving group ability of the triflate anion. The use of a non-nucleophilic base prevents competition with the piperidine nitrogen for the electrophile. The reaction is typically heated to ensure a reasonable reaction rate.

Step 3: Deprotection of the Primary Amine

The final step is the removal of the Boc protecting group to liberate the primary amine.

-

Reaction: The Boc-protected this compound is treated with a strong acid, such as trifluoroacetic acid (TFA) in DCM or a solution of hydrogen chloride in dioxane.[6][12][13]

-

Mechanism: The acid protonates the carbamate, leading to the formation of a stable tert-butyl cation and the release of carbon dioxide and the free amine. The resulting amine salt can be neutralized with a base to yield the final product.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

¹H NMR:

-

A characteristic triplet of triplets in the downfield region (around 5.8-6.2 ppm) corresponding to the CHF₂ proton, with coupling to both the geminal fluorine atoms and the adjacent methylene group.

-

A multiplet for the methylene protons of the ethyl group adjacent to the piperidine nitrogen.

-

Complex multiplets for the piperidine ring protons.

-

A broad singlet for the primary amine protons.

¹³C NMR:

-

A triplet for the CHF₂ carbon due to coupling with the two fluorine atoms.

-

Signals for the piperidine ring carbons, with the carbons alpha to the nitrogen being shifted downfield.

-

A signal for the methylene carbon of the ethyl group.

¹⁹F NMR:

-

A doublet of triplets in the ¹⁹F NMR spectrum, corresponding to the two equivalent fluorine atoms, showing geminal H-F coupling and vicinal H-F coupling.

Applications in Drug Discovery

The incorporation of the 2,2-difluoroethyl group onto a piperidine scaffold makes this compound a highly attractive building block in drug discovery. The fluorine atoms can enhance metabolic stability by blocking potential sites of oxidation and can also modulate lipophilicity and receptor binding affinity.[2]

A particularly relevant area of application for N-fluoroalkyl piperidine derivatives is in the development of orexin receptor antagonists .[4][14][15][16] Orexin receptors play a crucial role in the regulation of sleep and wakefulness, and antagonists of these receptors are being investigated as novel treatments for insomnia.[1][18][19][20][21] The N-substituted piperidine moiety is a common feature in many orexin receptor antagonists, and the introduction of fluorine-containing substituents can fine-tune the pharmacological profile of these compounds.

Caption: Role as a potential orexin receptor antagonist.

While specific drugs containing the this compound fragment are not yet on the market, numerous patents from pharmaceutical companies describe the use of closely related N-fluoroalkyl piperidine derivatives as orexin antagonists, highlighting the importance of this structural motif in the field.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[22][23][24]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust, fumes, or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is achievable through a straightforward and scalable multi-step sequence. The presence of the difluoroethyl group offers a strategic advantage for modulating the physicochemical and pharmacological properties of lead compounds. The demonstrated utility of related N-fluoroalkyl piperidines in the development of orexin receptor antagonists underscores the potential of this compound in the discovery of new therapeutics for sleep disorders and other neurological conditions. As the demand for more sophisticated and effective drug candidates continues to grow, the importance of fluorinated building blocks like this compound is set to increase.

References

- 1. US7951797B2 - Substituted diazepan orexin receptor antagonists - Google Patents [patents.google.com]

- 2. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PROSPRE [prospre.ca]

- 5. chembk.com [chembk.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Amino-1-Boc-piperidine synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 14. acdlabs.com [acdlabs.com]

- 15. Mnova Predict | Accurate Prediction | Bruker [bruker.com]

- 16. Download NMR Predict - Mestrelab [mestrelab.com]

- 17. docs.chemaxon.com [docs.chemaxon.com]

- 18. SG10201900536TA - Piperidine derivatives as orexin receptor antagonist - Google Patents [patents.google.com]

- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 20. US20200255403A1 - 5-alkyl pyrrolidine orexin receptor agonists - Google Patents [patents.google.com]

- 21. JP2013502447A - 5-Methyl-piperidine derivatives as orexin receptor antagonists for the treatment of sleep disorders - Google Patents [patents.google.com]

- 22. fishersci.com [fishersci.com]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. enamine.enamine.net [enamine.enamine.net]

An In-depth Technical Guide to 1-(2,2-Difluoroethyl)piperidin-4-amine: A Key Building Block in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[1][2][3] Its conformational rigidity and ability to present substituents in defined spatial orientations make it an ideal framework for optimizing drug-receptor interactions. The strategic introduction of fluorine-containing motifs has also become a critical tool for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates.[4][5] This guide provides a comprehensive technical overview of 1-(2,2-Difluoroethyl)piperidin-4-amine, a versatile building block that marries the advantages of the piperidine core with the unique properties of the difluoroethyl group.

This document will delve into the synthesis, physicochemical properties, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. The CAS number for this compound is 1119499-74-9 for the free base and 1201694-08-7 for its dihydrochloride salt.[6][7]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in drug discovery, influencing its solubility, membrane permeability, and metabolic stability. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 1119499-74-9 (free base) | --INVALID-LINK-- |

| 1201694-08-7 (dihydrochloride) | --INVALID-LINK-- | |

| Molecular Formula | C₇H₁₄F₂N₂ | --INVALID-LINK-- |

| Molecular Weight | 164.20 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | Generic |

| Purity | ≥95.0% | --INVALID-LINK-- |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a two-step process involving the alkylation of a protected piperidine derivative followed by deprotection. This method is widely applicable in medicinal chemistry for the preparation of N-substituted piperidines.

Experimental Protocol

Step 1: Synthesis of tert-butyl (1-(2,2-difluoroethyl)piperidin-4-yl)carbamate

-

To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to ensure complete deprotonation of the secondary amine.

-

Add 2,2-difluoroethyl triflate or 1-bromo-2,2-difluoroethane (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl (1-(2,2-difluoroethyl)piperidin-4-yl)carbamate.

Step 2: Synthesis of this compound (Final Product)

-

Dissolve the purified tert-butyl (1-(2,2-difluoroethyl)piperidin-4-yl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or hydrochloric acid (HCl) in dioxane (4 M solution, 5-10 eq).

-

Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

If the TFA salt is obtained, dissolve the residue in a minimal amount of water and basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to a pH of >10.

-

Extract the aqueous layer with DCM or another suitable organic solvent.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound as the free base.

-

For the dihydrochloride salt, after removal of the excess HCl in dioxane, the resulting solid can be triturated with diethyl ether and collected by filtration.

Causality Behind Experimental Choices

-

Choice of Protecting Group: The tert-butyloxycarbonyl (Boc) group is chosen for its stability under the alkylation conditions and its facile removal under acidic conditions, which are orthogonal to the basic conditions of the first step.

-

Alkylation Agent: 2,2-difluoroethyl triflate is a highly reactive and efficient electrophile for the difluoroethylation of amines. Alternatively, 1-bromo-2,2-difluoroethane can be used, though it may require more forcing conditions.

-

Solvent and Base: A polar aprotic solvent like DMF or acetonitrile is used to dissolve the starting materials and facilitate the nucleophilic substitution reaction. An inorganic base like K₂CO₃ or a non-nucleophilic organic base like DIPEA is used to neutralize the acid formed during the reaction without competing in the alkylation.

-

Deprotection: Strong acids like TFA or HCl are used to cleave the acid-labile Boc group. The choice between them often depends on the desired final salt form of the product.

Synthesis Workflow Diagram

Caption: Synthetic route to this compound.

Applications in Drug Discovery

The this compound scaffold is of significant interest in drug discovery due to the advantageous properties conferred by both the piperidine ring and the difluoroethyl moiety.

The Role of the Piperidine Scaffold

The piperidine ring is a prevalent motif in numerous approved drugs and natural products.[8][9] Its chair-like conformation allows for the precise positioning of substituents, which is critical for optimizing interactions with biological targets. The nitrogen atom of the piperidine ring is basic and is often protonated at physiological pH, enabling ionic interactions with acidic residues in protein binding pockets.

The Impact of the 2,2-Difluoroethyl Group

The introduction of a 2,2-difluoroethyl group can significantly modulate the properties of a molecule:[4][10][11]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoroethyl group resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile of a drug candidate.

-

Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes, including the blood-brain barrier (BBB).[5] This is particularly relevant for the development of CNS-active drugs.

-

Conformational Effects: The presence of the electronegative fluorine atoms can influence the conformation of the molecule through steric and electronic effects, potentially locking it into a more bioactive conformation.

-

Receptor Binding: The difluoromethyl group (CHF₂) can act as a lipophilic hydrogen bond donor, a unique interaction that can enhance binding affinity to a target protein.[10][11]

Application in CNS Drug Discovery: M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators (PAMs)

A promising application of this compound is in the development of positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine receptor. M4 receptors are predominantly expressed in the striatum and are a key target for the treatment of schizophrenia and other neuropsychiatric disorders.[1]

The development of selective M4 PAMs has been a significant challenge. The this compound scaffold provides a valuable starting point for the synthesis of novel M4 PAMs with improved CNS penetration and metabolic stability.[1][2]

M4 Receptor Signaling Pathway

Caption: Simplified M4 muscarinic receptor signaling pathway.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methylene protons adjacent to the nitrogen and the difluoromethyl group, and the methine proton at the 4-position. The triplet of triplets for the CHF₂ proton is a key diagnostic signal.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the piperidine ring and the difluoroethyl group. The carbon of the CHF₂ group will appear as a triplet due to coupling with the two fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single signal, likely a doublet of triplets, corresponding to the two equivalent fluorine atoms.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would typically show the protonated molecule [M+H]⁺ at m/z 165.12. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel pharmaceutical compounds. Its unique combination of a conformationally defined piperidine core and a metabolically robust, lipophilic difluoroethyl group makes it particularly well-suited for the development of CNS-active agents. The synthetic protocols and applications discussed in this guide provide a solid foundation for researchers to leverage the potential of this important chemical entity in their drug discovery programs.

References

- 1. Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Generation for CNS Drug Discovery and Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. tandfonline.com [tandfonline.com]

- 6. chembk.com [chembk.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. chemrevlett.com [chemrevlett.com]

- 10. researchgate.net [researchgate.net]

- 11. thieme-connect.com [thieme-connect.com]

An In-Depth Technical Guide to 1-(2,2-Difluoroethyl)piperidin-4-amine: A Key Building Block for Modern Medicinal Chemistry

Introduction

The piperidine moiety is a cornerstone of modern drug discovery, present in a vast array of pharmaceuticals and bioactive natural products.[1][2] Its saturated, three-dimensional structure provides an excellent scaffold for orienting functional groups in precise vectors to optimize interactions with biological targets, a feature not achievable with flat, aromatic rings.[1] This guide focuses on a particularly valuable derivative, 1-(2,2-Difluoroethyl)piperidin-4-amine , a building block that combines the advantageous structural properties of the piperidine core with the unique modulatory effects of fluorine.

The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties.[3][4] The introduction of a difluoroethyl group, as in the title compound, can profoundly influence metabolic stability, membrane permeability, and binding affinity by altering basicity (pKa) and creating favorable electrostatic interactions.[4] This document provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

This compound is most commonly handled in its free base form or as a more stable dihydrochloride salt. The key properties are summarized below for practical laboratory use.

| Property | This compound (Free Base) | This compound dihydrochloride |

| Molecular Formula | C₇H₁₄F₂N₂ | C₇H₁₆Cl₂F₂N₂ |

| Molecular Weight | 164.20 g/mol [5] | 237.12 g/mol [6] |

| CAS Number | 1119499-74-9[5] | 1201694-08-7[7] |

| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | White to off-white powder[6] |

| Canonical SMILES | C1CN(CCC1N)CC(F)F |

Synthesis and Mechanistic Rationale

The most direct and industrially scalable approach to synthesizing this compound is through the reductive amination of a suitable N-protected 4-aminopiperidine precursor. This method offers high efficiency and control over the introduction of the difluoroethyl moiety.

Proposed Synthetic Workflow

The synthesis can be logically approached in two main stages: N-alkylation via reductive amination, followed by deprotection of the 4-amino group. A common and effective protecting group for the primary amine is the tert-butoxycarbonyl (Boc) group, which is stable under the reductive amination conditions and can be readily removed under acidic conditions.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl (1-(2,2-difluoroethyl)piperidin-4-yl)carbamate

-

Reactor Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl piperidin-4-ylcarbamate (1.0 eq.).

-

Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Aldehyde Addition: Add 2,2-difluoroacetaldehyde (commercially available as a hydrate or in solution, ~1.1 eq.).

-

Formation of Iminium Ion: Allow the mixture to stir at room temperature for 30-60 minutes. The formation of the intermediate iminium ion is often facilitated by the presence of a mild acid like acetic acid (optional, ~0.1 eq.).

-

Reduction: Carefully add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq.), portion-wise to control any effervescence.

-

Expertise & Experience: Sodium triacetoxyborohydride is the reagent of choice for reductive aminations as it is less basic and more selective for iminium ions over carbonyls, preventing side reactions with the starting aldehyde. It does not require stringent anhydrous conditions, unlike reagents such as sodium cyanoborohydride.

-

-

Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure Boc-protected intermediate.

Step 2: Synthesis of this compound (Deprotection)

-

Dissolution: Dissolve the purified product from Step 1 in a minimal amount of a suitable solvent like dioxane or methanol.

-

Acid Addition: Add an excess of a strong acid. A commercially available solution of 4M HCl in dioxane is highly effective.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The deprotection is typically accompanied by the precipitation of the dihydrochloride salt.

-

Isolation: The final product, as its dihydrochloride salt, can be isolated by filtration. Alternatively, the solvent can be removed in vacuo, and the resulting solid triturated with diethyl ether to afford a clean, free-flowing powder.

Structural Elucidation and Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural confirmation of this molecule.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ¹H | 5.8 - 6.2 | Triplet of Triplets (tt) | -CHF₂ | Coupling to both the adjacent -CH₂- group (³JHH) and the two fluorine atoms (²JHF). |

| ¹H | ~3.0 | Triplet (t) | -N-CH₂ -CHF₂ | Coupling to the adjacent methine proton (-CHF₂). |

| ¹H | ~2.8 - 3.2 | Multiplet | Piperidine H2/H6 (axial/equatorial) | Protons on the carbons adjacent to the ring nitrogen. |

| ¹H | ~2.2 - 2.6 | Multiplet | Piperidine H4 (methine) | Proton on the carbon bearing the amino group. |

| ¹H | ~1.5 - 2.0 | Multiplet | Piperidine H3/H5 (axial/equatorial) | Remaining piperidine ring protons. |

| ¹³C | ~115 | Triplet (t) | -C HF₂ | Large one-bond coupling to the two fluorine atoms (¹JCF). |

| ¹³C | ~55-60 | Triplet (t) | -N-C H₂-CHF₂ | Two-bond coupling to the fluorine atoms (²JCF). |

| ¹³C | ~50-55 | Singlet | Piperidine C2/C6 | Carbons adjacent to the ring nitrogen. |

| ¹³C | ~45-50 | Singlet | Piperidine C4 | Carbon bearing the amino group. |

| ¹³C | ~30-35 | Singlet | Piperidine C3/C5 | Remaining piperidine ring carbons. |

| ¹⁹F | -120 to -130 | Triplet of Doublets (td) | -CF₂ | Coupling to the adjacent methine proton (²JFH) and the methylene protons (³JFH). |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be used to confirm the elemental composition.

-

Expected Exact Mass (M) for C₇H₁₄F₂N₂: 164.1125

-

Expected [M+H]⁺: 165.1198

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an active pharmaceutical ingredient itself but rather a high-value building block or scaffold. Its utility stems from the strategic combination of its structural and electronic features.

Rationale for Use in Lead Optimization

-

Metabolic Blocking: The gem-difluoro motif is exceptionally stable to oxidative metabolism. Replacing a metabolically labile ethyl group with a 2,2-difluoroethyl group can block P450-mediated oxidation at that position, thereby increasing the half-life and oral bioavailability of a drug candidate.[3]

-

Basicity (pKa) Modulation: The strongly electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen compared to a non-fluorinated analogue. This fine-tuning of basicity is critical for optimizing properties such as cell permeability, target binding (as many receptor binding sites have specific pH requirements), and reducing off-target effects like hERG channel inhibition.

-

Conformational Control and Binding Interactions: The C-F bond can participate in favorable orthogonal dipole-dipole interactions and can act as a weak hydrogen bond acceptor, potentially forming new, affinity-enhancing interactions within a protein binding pocket.[4]

Caption: Integration of the scaffold into a lead optimization cycle.

Safety and Handling

As a substituted amine, this compound and its salts require careful handling in a laboratory setting.

-

GHS Hazard Information (for Dihydrochloride Salt):

-

Precautions for Safe Handling:

-

Use in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid breathing dust, fumes, or vapors.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and acids.

-

Conclusion

This compound represents a sophisticated chemical tool for the modern medicinal chemist. Its synthesis is achievable through robust and well-understood methodologies like reductive amination. The true value of this compound lies in its application as a strategic building block, where the difluoroethyl moiety serves to enhance critical drug-like properties. By modulating basicity, blocking metabolic pathways, and offering unique binding interactions, this scaffold provides a powerful lever for transforming promising lead compounds into optimized drug candidates.

References

1-(2,2-Difluoroethyl)piperidin-4-amine synthesis pathways

An In-depth Technical Guide on the Synthesis of 1-(2,2-Difluoroethyl)piperidin-4-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key building block in modern medicinal chemistry. The introduction of the 2,2-difluoroethyl moiety onto the piperidine scaffold imparts unique physicochemical properties beneficial for drug candidates, including modulated basicity, enhanced metabolic stability, and improved lipophilicity. This document details a robust and highly efficient synthetic strategy centered on the N-alkylation of a protected piperidine precursor, providing a complete, step-by-step protocol. We will explore the rationale behind strategic decisions, such as the choice of protecting groups and alkylating agents, to ensure high yields and purity. An alternative conceptual pathway via reductive amination is also discussed. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this valuable intermediate.

Introduction: The Strategic Value of this compound

The piperidine ring is a privileged scaffold, appearing in a vast number of FDA-approved drugs and clinical candidates due to its ability to confer aqueous solubility and occupy vector space in three dimensions. The functionalization of this core is a cornerstone of drug design. The target molecule, this compound (C₇H₁₄F₂N₂), combines this essential scaffold with a 2,2-difluoroethyl group.[1][2]

The incorporation of fluorine into drug candidates is a well-established strategy to fine-tune molecular properties. Specifically, the geminal difluoro group in the 2-position of the ethyl substituent offers several key advantages:

-

Metabolic Stability: The C-F bond is exceptionally strong, and the C-H bond on the same carbon (CHF₂) is less susceptible to enzymatic oxidation by cytochrome P450 enzymes compared to a standard ethyl group.

-

Modulation of Basicity (pKa): The strong electron-withdrawing nature of the two fluorine atoms lowers the pKa of the piperidine nitrogen. This can be critical for optimizing drug absorption, distribution, metabolism, and excretion (ADME) properties and for reducing off-target effects, such as hERG channel affinity.

-

Lipophilicity and Binding Interactions: The difluoroethyl group can alter the molecule's lipophilicity and engage in unique, favorable interactions with biological targets, including hydrogen bonding and dipole interactions.

Given these benefits, reliable and scalable synthetic access to this compound is of high importance for the pharmaceutical industry.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections that inform the most viable synthetic strategies. The most apparent disconnection is the C-N bond between the piperidine nitrogen (N-1) and the difluoroethyl group.

Caption: Retrosynthetic analysis of the target molecule.

This analysis leads to two main forward-synthetic approaches:

-

Strategy A: Direct N-Alkylation: This involves the reaction of a piperidin-4-amine nucleophile with an electrophilic 2,2-difluoroethylating agent. This is often the most direct and efficient route.

-

Strategy B: Reductive Amination: This involves the condensation of a piperidine derivative with a 2,2-difluoroacetaldehyde equivalent to form an iminium ion, followed by reduction.[3][4][5]

While both are valid, the N-alkylation approach generally offers superior control and utilizes more readily available and stable reagents, making it the preferred method in practice. This guide will focus on a field-proven N-alkylation protocol.

Primary Synthesis Pathway: N-Alkylation of a Protected Piperidine

A direct alkylation on piperidin-4-amine risks side reactions, as both the primary amine at C-4 and the secondary amine at N-1 are nucleophilic. To achieve selectivity, a protection strategy is paramount. The optimal approach involves using a starting material where the 4-amino group is already protected, allowing for clean and specific alkylation at the N-1 position. The tert-butoxycarbonyl (Boc) group is ideal for this purpose due to its stability under basic alkylation conditions and its straightforward removal under acidic conditions.[6]

The selected pathway therefore proceeds in two key steps from the commercially available tert-butyl piperidin-4-ylcarbamate.

Caption: Workflow for the N-alkylation synthesis pathway.

Step 1: N-Alkylation of tert-Butyl piperidin-4-ylcarbamate

In this crucial step, the secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon of the 2,2-difluoroethylating agent. The Boc group at the 4-amino position remains intact.

-

Causality of Experimental Choices:

-

Starting Material: tert-Butyl piperidin-4-ylcarbamate is chosen because the Boc group effectively shields the C-4 primary amine, preventing di-alkylation and ensuring that the reaction occurs exclusively at the more nucleophilic N-1 secondary amine.[7]

-

Alkylating Agent: 1-Bromo-2,2-difluoroethane is a suitable electrophile. Alternatively, 2,2-difluoroethyl triflate can be used for higher reactivity if needed.

-

Base: Anhydrous potassium carbonate (K₂CO₃) is a mild, inexpensive, and non-nucleophilic base.[8] Its role is to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

-

Solvent: Anhydrous acetonitrile (ACN) is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the ions without interfering with the nucleophile.

-

Step 2: Acid-Mediated Deprotection

The final step involves the cleavage of the Boc protecting group to liberate the primary amine at the C-4 position. This is a standard procedure in peptide synthesis and organic chemistry.

-

Causality of Experimental Choices:

-

Reagent: Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is the classic method for Boc removal.[6] It is highly efficient and the excess acid and solvent are easily removed in vacuo. An alternative is using a solution of hydrogen chloride (HCl) in an ethereal solvent like dioxane.

-

Mechanism: The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation (which is scavenged by the solvent or TFA anion) and carbon dioxide, releasing the free amine.

-

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl (1-(2,2-difluoroethyl)piperidin-4-yl)carbamate

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl piperidin-4-ylcarbamate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous acetonitrile (ACN) to create a stirrable suspension (approx. 5-10 mL per gram of starting material).

-

Add 1-bromo-2,2-difluoroethane (1.2 eq) dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

After completion, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

-

The crude product can be used directly in the next step or purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

-

Dissolve the crude tert-butyl (1-(2,2-difluoroethyl)piperidin-4-yl)carbamate (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor deprotection by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

-

Dissolve the residue in a minimal amount of water and basify the solution to a pH > 10 by the slow addition of aqueous sodium hydroxide (e.g., 2M NaOH) or saturated sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound.

Data Summary Table

| Step | Reactant 1 | Reactant 2 | Reagent | Solvent | Temp (°C) | Time (h) | Typical Yield |

| 1 | tert-Butyl piperidin-4-ylcarbamate | 1-Bromo-2,2-difluoroethane | K₂CO₃ | ACN | 60-70 | 12-18 | >90% |

| 2 | Intermediate from Step 1 | - | TFA | DCM | 0-25 | 2-4 | >95% |

Alternative Synthetic Considerations: The Reductive Amination Approach

An alternative strategy for constructing the target molecule is through reductive amination.[4][5] This method is a cornerstone of amine synthesis and involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced in situ.

A hypothetical route could involve the reductive amination of N-(2,2-difluoroethyl)-4-piperidone with an ammonia source.

Caption: Conceptual workflow for a reductive amination pathway.

-

Challenges and Rationale:

-

Precursor Synthesis: The primary challenge of this route is the synthesis of the N-(2,2-difluoroethyl)-4-piperidone precursor. This would likely be prepared by alkylating 4-piperidone, which itself can be unstable. Protecting the ketone, alkylating the nitrogen, and then deprotecting the ketone adds steps and complexity compared to the N-alkylation route.

-

Reaction Conditions: Standard reductive amination conditions would apply, using a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are selective for the iminium ion over the ketone.[9]

-

While chemically sound, this pathway is less direct and potentially lower yielding than the N-alkylation of a protected aminopiperidine. It is therefore presented as a conceptual alternative rather than a recommended primary route.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a two-step sequence involving the N-alkylation of commercially available tert-butyl piperidin-4-ylcarbamate, followed by acidic deprotection of the Boc group. This strategy leverages a robust protecting group strategy to ensure high selectivity and yield. The detailed protocol provided in this guide offers a field-proven, scalable, and efficient method for producing this valuable building block, enabling its broader application in the design and discovery of next-generation therapeutics.

References

- 1. PubChemLite - this compound (C7H14F2N2) [pubchemlite.lcsb.uni.lu]

- 2. chembk.com [chembk.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-N-BOC-Aminopiperidine | 73874-95-0 [amp.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Emergence of Fluorinated Scaffolds in Drug Discovery

An In-depth Technical Guide to 1-(2,2-Difluoroethyl)piperidin-4-amine: Synthesis, Properties, and Medicinal Chemistry Applications

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. These influences include enhanced metabolic stability, altered basicity (pKa) of nearby functional groups, and improved membrane permeability. The piperidine ring, a saturated six-membered heterocycle, is one of the most prevalent structural motifs in pharmaceuticals, valued for its ability to confer aqueous solubility and serve as a versatile scaffold for interacting with biological targets.[1][2][3]

This guide focuses on the synthesis, properties, and potential applications of This compound , a building block that marries the desirable features of the piperidine core with the advantageous modulatory effects of a difluoroethyl substituent. This combination offers medicinal chemists a valuable tool for fine-tuning lead compounds, addressing challenges such as metabolic instability or off-target activity, and ultimately designing safer and more effective therapeutics.

PART 1: Physicochemical and Structural Characteristics

This compound is a functionalized piperidine derivative characterized by a primary amine at the 4-position and a difluoroethyl group attached to the ring nitrogen. This specific arrangement of functional groups provides distinct opportunities for molecular design. The primary amine serves as a key handle for derivatization or as a crucial hydrogen bond donor/acceptor for target engagement. The N-difluoroethyl group, in contrast to a non-fluorinated ethyl group or a trifluoroethyl group, offers a unique electronic and lipophilic signature that can modulate the piperidine nitrogen's basicity and overall molecular properties.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₄F₂N₂ | [4] |

| Molecular Weight | 164.2 g/mol | [4] |

| CAS Number | 1119499-74-9 | [4] |

| Related Salt | Dihydrochloride | [5] |

| CAS Number (Salt) | 1201694-08-7 | [5] |

Below is a diagram illustrating the key structural features of the core molecule.

Caption: Key structural components of the title compound.

PART 2: Synthesis and Characterization

While specific literature detailing the synthesis of this compound is not abundant, its preparation can be reliably achieved through established and robust synthetic methodologies common in modern organic chemistry.[6][7] The choice of route often depends on the availability of starting materials and the desired scale of the reaction. Two logical and field-proven strategies are presented below: N-Alkylation and Reductive Amination .

Synthetic Strategy 1: N-Alkylation of a Protected 4-Aminopiperidine

This is arguably the most direct approach, involving the formation of the N-C bond between the piperidine nitrogen and the difluoroethyl moiety. The causality behind this strategy is straightforward: starting with a pre-formed 4-aminopiperidine core ensures the final product's regiochemistry. The use of a protecting group on the 4-amino function is critical to prevent competitive N-alkylation at that site. The Boc (tert-butyloxycarbonyl) group is an ideal choice due to its stability under basic alkylation conditions and its facile removal under acidic conditions.

Caption: Workflow for Synthesis via N-Alkylation.

Experimental Protocol (Exemplary):

-

N-Alkylation:

-

To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add 1-bromo-2,2-difluoroethane or 2,2-difluoroethyl triflate (1.1-1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude intermediate via flash column chromatography (silica gel) to yield tert-butyl (1-(2,2-difluoroethyl)piperidin-4-yl)carbamate.

-

-

Boc-Deprotection:

-

Dissolve the purified intermediate from the previous step in Dichloromethane (DCM).

-

Add an excess of Trifluoroacetic Acid (TFA) (e.g., 20-30% v/v) or bubble gaseous HCl through the solution (or use a solution of HCl in dioxane).

-

Stir at room temperature for 1-4 hours until LC-MS analysis indicates complete removal of the Boc group.

-

Concentrate the solvent in vacuo. If TFA was used, co-evaporate with a solvent like toluene to remove residual acid.

-

Neutralize the resulting salt with a base (e.g., saturated NaHCO₃ solution) and extract the free amine into an organic solvent, or isolate the corresponding salt by precipitation.

-

Synthetic Strategy 2: Reductive Amination

This alternative route builds the C-N bond at the 4-position in the final step. It involves the reaction of an N-substituted piperidinone with an amine source. This method is highly effective for synthesizing secondary amines. For a primary amine, a protected ammonia equivalent like hydroxylamine followed by reduction, or a more complex multi-step sequence, would be required. A more direct approach for the title compound would be reacting a protected piperidin-4-one with 2,2-difluoroethylamine followed by deprotection.

Caption: Workflow for Synthesis via Reductive Amination.

Note: This route as depicted would yield an isomer, N-(2,2-difluoroethyl)piperidin-4-amine. To obtain the title compound, one would need to first alkylate a suitable piperidin-4-one derivative with the difluoroethyl group and then introduce the 4-amino group. The N-alkylation route (Strategy 1) is therefore more direct and efficient for the target molecule.

Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the piperidine ring protons, a triplet (or more complex multiplet due to F-H coupling) for the -CH₂CHF₂ group, and a downfield triplet for the -CHF₂ proton.

-

¹⁹F NMR is crucial and should display a doublet of triplets corresponding to the two equivalent fluorine atoms.

-

¹³C NMR will show the piperidine carbons and the characteristic carbon of the difluoroethyl group, identifiable by its large C-F coupling constant.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion ([M+H]⁺), matching the calculated value for C₇H₁₅F₂N₂⁺.

-

Purity Analysis: High-performance liquid chromatography (HPLC) is used to determine the purity of the final compound, which should typically be >95% for use in biological assays.[4]

PART 3: Applications in Medicinal Chemistry

The this compound scaffold is a valuable building block for drug discovery programs targeting a wide range of diseases. The piperidine core is a privileged structure found in numerous CNS agents, antihistamines, and analgesics.[1][3][8] The introduction of the difluoroethyl group provides a powerful method to modulate the properties of these known pharmacophores.

Modulation of Physicochemical Properties

-

pKa Reduction: The electron-withdrawing nature of the two fluorine atoms lowers the pKa of the piperidine nitrogen compared to its non-fluorinated analogue. This can be critical for optimizing target binding, as it reduces the population of the protonated (charged) form at physiological pH (7.4), potentially enhancing cell permeability and oral bioavailability.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the α-carbon of the difluoroethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This can block a common metabolic pathway (N-dealkylation), thereby increasing the compound's half-life.

-

Lipophilicity and Conformation: The difluoroethyl group increases lipophilicity compared to an ethyl group, which can influence protein binding and membrane traversal. It can also impose conformational constraints on the piperidine ring and its substituents, which may lead to improved binding affinity and selectivity for the target protein.

Therapeutic Potential and Known Applications

While public-domain research on the specific biological activities of this compound is limited, its utility is evident from its incorporation into patented chemical matter. For instance, related structures like 1-(2,2-difluoroethyl)-2-methylpiperidin-3-amine have been used in the synthesis of thieno[2,3-b]pyridin-4-yl derivatives, a class of compounds often investigated as kinase inhibitors for oncology or inflammatory diseases.[9]

The piperidine scaffold itself is central to a vast array of biologically active agents, including those with applications as:

-

Anticancer and Anti-HIV agents [2]

-

Factor Xa inhibitors [13]

-

NLRP3 Inflammasome Inhibitors [14]

-

Sigma-1 Receptor Ligands [15]

The title compound serves as a direct precursor for libraries of novel compounds in these therapeutic areas. By reacting the 4-amino group, researchers can readily synthesize amides, ureas, sulfonamides, and secondary amines, exploring the chemical space around a validated pharmacophore while leveraging the benefits of the N-difluoroethyl group.

Table 2: Potential Therapeutic Applications and Rationale

| Therapeutic Area | Rationale for Use | Representative Literature |

| Oncology | Piperidines are common in kinase inhibitors; difluoroethyl group can enhance metabolic stability and tune affinity. | [2][9] |

| Neuroscience (CNS) | The piperidine core is a classic CNS scaffold; pKa modulation can improve blood-brain barrier penetration. | [15][16] |

| Infectious Diseases | Many antibacterial and antifungal agents utilize the piperidine motif for its structural and solubility properties. | [10][11][17] |

| Inflammation | Used as a core in inhibitors of inflammatory targets like the NLRP3 inflammasome. | [14] |

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a pre-packaged solution to common challenges in drug discovery. Its synthesis is achievable through robust and scalable chemical methods. By providing a stable, fluorinated N-substituent on a versatile and privileged piperidine scaffold, it enables researchers to systematically modulate the ADME and pharmacodynamic properties of lead compounds. As the demand for metabolically robust and finely-tuned drug candidates continues to grow, the application of scaffolds like this compound is set to become increasingly important in the development of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines [mdpi.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. US4254129A - Piperidine derivatives - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]

- 17. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(2,2-Difluoroethyl)piperidin-4-amine

A Strategic Approach for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous pharmacologically active agents. The introduction of a 2,2-difluoroethyl group at the piperidine nitrogen of 1-(2,2-Difluoroethyl)piperidin-4-amine suggests a deliberate chemical modification to enhance its drug-like properties, such as metabolic stability and target affinity. As a novel compound, its mechanism of action is yet to be fully characterized. This guide provides a comprehensive, multi-phase strategic framework for the systematic investigation of the pharmacological mechanism of this compound. We will detail a logical progression of experiments, from broad initial screening to specific target validation and in vivo efficacy studies, providing field-proven insights into experimental design and data interpretation. This document is intended to serve as a roadmap for researchers embarking on the characterization of this and other novel chemical entities.

Introduction: The Rationale for Investigation

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of pharmaceuticals and natural alkaloids.[1] Its derivatives have shown a wide spectrum of biological activities, including but not limited to, anticancer, anti-HIV, and CNS-modulating effects.[2] Specifically, the 4-aminopiperidine substructure has been identified as a key pharmacophore in compounds targeting various receptors and ion channels. For instance, derivatives of 4-aminopiperidine have been developed as potent N-type calcium channel blockers for the treatment of neuropathic pain, and as selective dopamine D4 receptor antagonists.[3][4]

The addition of the difluoroethyl group to the piperidine nitrogen is a strategic modification. Fluorination is a common tool in medicinal chemistry to modulate a compound's physicochemical properties. The strong electron-withdrawing nature of fluorine can alter the pKa of the piperidine nitrogen, influencing its interaction with biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic pathways and increase the compound's in vivo half-life.

Given the pharmacological precedent of the 4-aminopiperidine scaffold and the potential enhancements conferred by the difluoroethyl moiety, a thorough investigation into the mechanism of action of this compound is warranted. This guide outlines a systematic approach to deorphanize this compound's biological target(s) and elucidate its functional consequences.

Phase 1: Broad-Spectrum Target Identification

The initial phase of investigation aims to cast a wide net to identify potential biological targets. This is typically achieved through a combination of high-throughput and phenotypic screening.

High-Throughput Screening (HTS)

A broad HTS campaign against a panel of recombinant human receptors, ion channels, enzymes, and transporters is the first step. This provides a rapid assessment of the compound's binding affinity across a diverse range of molecular targets.

Experimental Protocol: Radioligand Binding Assay (Generic)

-

Target Preparation: Membranes from cells overexpressing the target of interest are prepared.

-

Assay Setup: In a 96- or 384-well plate, the cell membranes are incubated with a known radiolabeled ligand for the target and varying concentrations of this compound.

-

Incubation: The reaction is allowed to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The percentage inhibition of radioligand binding at each concentration of the test compound is calculated to determine the inhibitory constant (Ki).

Data Presentation: Hypothetical HTS Results

| Target Class | Specific Target | Ki (nM) |

| Ion Channel | CaV2.2 (N-type) | 50 |

| GPCR | Dopamine D4 | 250 |

| GPCR | Sigma-1 | >10,000 |

| Kinase | EGFR | >10,000 |

Workflow for High-Throughput Screening

Caption: High-throughput screening workflow.

Phenotypic Screening

Parallel to HTS, phenotypic screens using relevant cell lines can reveal the functional effects of the compound without a priori knowledge of the target.

Experimental Protocol: Calcium Imaging Assay

A calcium imaging assay is particularly useful as it can detect the modulation of various targets that influence intracellular calcium levels, such as GPCRs and ion channels.[5][6]

-

Cell Culture: Plate cells (e.g., a neuroblastoma cell line like SH-SY5Y) in a 96-well, black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's protocol.[7]

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Stimulation: For antagonist screening, after incubation with the test compound, stimulate the cells with a known agonist for a receptor expressed in the cells.

-

Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.[5]

-

Data Analysis: Quantify the change in fluorescence as an indicator of the change in intracellular calcium concentration.

Decision Tree for Phenotypic Screening

Caption: Phenotypic screening decision tree.

Phase 2: Target Validation and Selectivity Profiling

Once primary "hits" are identified, the next phase is to validate these targets and determine the compound's selectivity.

Dose-Response Studies

Functional assays are employed to determine the potency (EC50 for agonists, IC50 for antagonists) of the compound at the validated target. For an ion channel target, patch-clamp electrophysiology is the gold standard.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Preparation: Use a cell line stably expressing the ion channel of interest (e.g., CaV2.2).

-

Recording: Establish a whole-cell patch-clamp configuration on a single cell.[8]

-

Voltage Protocol: Apply a voltage protocol to elicit ionic currents through the channel.[9][10]

-

Compound Application: Perfuse the cell with increasing concentrations of this compound.

-

Data Acquisition: Record the current at each compound concentration.

-

Data Analysis: Plot the percentage inhibition of the current against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Selectivity Profile

| Target | IC50 (nM) |

| CaV2.2 (N-type) | 65 |

| CaV1.2 (L-type) | 2,300 |

| CaV3.2 (T-type) | >10,000 |

| NaV1.5 | >10,000 |

| hERG | >10,000 |

Binding Kinetics

Understanding how quickly a compound binds to and dissociates from its target can provide valuable insights into its mechanism of action and duration of effect. Surface Plasmon Resonance (SPR) is a powerful technique for this purpose.[11][12][13][14][15]

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Chip Preparation: Immobilize the purified target protein onto an SPR sensor chip.

-

Analyte Injection: Flow different concentrations of this compound over the chip surface.

-

Detection: Monitor the change in the refractive index at the chip surface, which is proportional to the binding of the analyte to the ligand.

-

Data Analysis: Analyze the resulting sensorgram to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[13]

Principles of Surface Plasmon Resonance

Caption: Principles of an SPR experiment.

Phase 3: Delineating Downstream Signaling Pathways

Once the primary molecular target is confirmed, the next step is to investigate the downstream cellular consequences of target engagement.

Experimental Protocol: Western Blot Analysis

If the target is a receptor that modulates a known signaling pathway, Western blotting can be used to measure changes in the phosphorylation status of key downstream proteins.[16][17][18]

-

Cell Treatment: Treat cells with this compound for various times and at different concentrations.

-

Lysis: Lyse the cells to extract the proteins.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the total and phosphorylated forms of the signaling proteins of interest.

-

Detection: Use a labeled secondary antibody and a chemiluminescent or fluorescent detection system to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the change in protein phosphorylation.

Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway.

Phase 4: In Vivo Target Engagement and Preclinical Efficacy

The final phase of the investigation is to determine if the in vitro mechanism of action translates to in vivo target engagement and therapeutic efficacy in a relevant animal model.

In Vivo Target Occupancy

Techniques like Positron Emission Tomography (PET) or ex vivo binding assays can be used to confirm that the compound reaches its target in the brain or peripheral tissues at relevant concentrations.

Preclinical Models of Disease

Based on the validated mechanism of action, an appropriate animal model should be selected. For an N-type calcium channel blocker, a model of neuropathic pain would be relevant.[19][20][21][22][23]

Experimental Design: Neuropathic Pain Model

-

Model Induction: Induce neuropathic pain in rodents using a model such as chronic constriction injury (CCI) of the sciatic nerve.[21]

-

Compound Administration: Administer this compound at various doses.

-

Behavioral Testing: Assess the animal's response to mechanical or thermal stimuli to measure allodynia and hyperalgesia.

-

Data Analysis: Compare the pain thresholds of the compound-treated group to a vehicle-treated control group.

Workflow for In Vivo Efficacy Study

Caption: In vivo efficacy study workflow.

Conclusion

Elucidating the mechanism of action of a novel compound like this compound requires a systematic and multi-faceted approach. The strategy outlined in this guide, progressing from broad screening to specific target validation and in vivo studies, provides a robust framework for a comprehensive pharmacological characterization. The insights gained from such an investigation are crucial for understanding the compound's therapeutic potential and for guiding future drug development efforts.

References

- 1. mdpi.com [mdpi.com]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 9. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. experts.illinois.edu [experts.illinois.edu]

- 14. bioradiations.com [bioradiations.com]

- 15. nicoyalife.com [nicoyalife.com]

- 16. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - UK [thermofisher.com]

- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 18. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 19. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]

- 20. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]

- 22. ANIMAL MODELS OF NEUROPATHIC PAIN [jstage.jst.go.jp]

- 23. An animal model of neuropathic pain: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(2,2-Difluoroethyl)piperidin-4-amine biological activity

An In-Depth Technical Guide to the Biological Investigation of 1-(2,2-Difluoroethyl)piperidin-4-amine

Introduction

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of a multitude of approved therapeutic agents and clinical candidates.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, while providing a versatile three-dimensional framework for precise interaction with biological targets. This guide focuses on a specific, yet under-explored, member of this chemical class: This compound .

The introduction of a difluoroethyl group at the piperidine nitrogen is a strategic chemical modification. Fluorine substitution is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. Specifically, the difluoroethyl moiety can alter the pKa of the piperidine nitrogen and engage in unique non-covalent interactions with protein targets.

To date, the specific biological activity of this compound is not extensively documented in public literature. However, the broader family of 4-aminopiperidine derivatives has been associated with a range of biological activities, including antagonism of CCR5 and blockade of N-type calcium channels.[3][4] Furthermore, numerous piperidine-containing molecules are potent modulators of central nervous system (CNS) targets, such as the Sigma-1 (σ1) receptor.[5]

This guide, therefore, proposes a hypothetical yet scientifically rigorous research program to elucidate the biological activity of this compound. We will posit the Sigma-1 (σ1) receptor , an intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders, as a primary hypothetical target.[5][6] The following sections will provide a comprehensive roadmap for the synthesis, in-vitro characterization, and cellular evaluation of this compound, designed for researchers, scientists, and drug development professionals.

I. Chemical Synthesis and Strategic Analog Design

A robust and reproducible synthetic route is the foundation of any chemical biology investigation. The following protocol details a common method for the N-alkylation of a protected 4-aminopiperidine precursor.